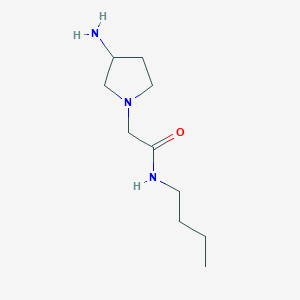
2-(3-aminopyrrolidin-1-yl)-N-butylacetamide
説明
Pyrrolidine is a five-membered heterocyclic compound that contains nitrogen . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with one nitrogen atom . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For example, the compound “2-(3-aminopyrrolidin-1-yl)acetic acid dihydrochloride” has a molecular weight of 217.09 .科学的研究の応用
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide have been explored in various studies. For instance, novel methods have been developed for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, a compound structurally related to 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide. These methods involve the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide, leading to the target compound in 40-60% yields. This approach showcases the versatility of aminopyrrolidinyl derivatives in synthetic chemistry and their potential application in pharmaceuticals (Vorona et al., 2013).
Pharmaceutical Intermediates
2-(3-Aminopyrrolidin-1-yl)-N-butylacetamide and its derivatives serve as key intermediates in the synthesis of pharmacologically active substances. For example, an economical synthesis from L-aspartic acid to tert-butyl (S)-3-aminopyrrolidine-1-carboxylate highlights the compound's role in producing building blocks for pharmaceutically active substances. This process emphasizes mild reaction conditions and economic viability, which is crucial for industrial-scale preparations (Han et al., 2018).
Biological Activity and Drug Design
Derivatives of 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide have been investigated for their biological activity and potential in drug design. For example, studies on 2-aminopyrrolidine derivatives have shown low toxicity and significant cytotoxic activity against certain cancer cells, suggesting these compounds' potential in cancer therapy. The ability of these derivatives to disrupt cell division and induce cell death via the mitotic catastrophe pathway provides a promising avenue for therapeutic applications (Zykova et al., 2018).
Safety And Hazards
将来の方向性
The future directions in the research and development of pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of these compounds, which could involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-3-5-12-10(14)8-13-6-4-9(11)7-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEFEWVLCFFUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-butylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)
![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)